4-苯基-2-(哌嗪-1-基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

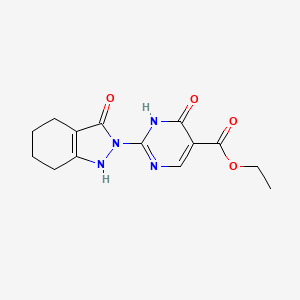

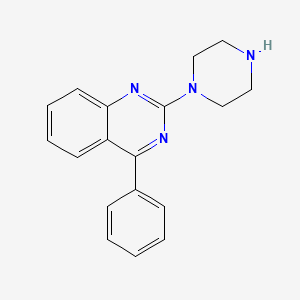

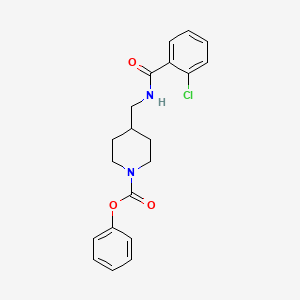

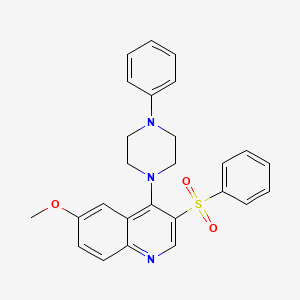

“4-Phenyl-2-(piperazin-1-yl)quinazoline” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a phenyl group and a piperazine ring . It’s worth noting that the exact properties and activities of this specific compound may vary depending on the presence and position of any additional substituents .

Molecular Structure Analysis

The molecular structure of “4-Phenyl-2-(piperazin-1-yl)quinazoline” would consist of a quinazoline core with a phenyl group and a piperazine ring attached. The exact structure would depend on the specific substituents present on these groups . For example, in one study, the structures of similar compounds were elucidated by single crystal X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on the specific substituents present on the phenyl and piperazine groups. Quinazoline derivatives have been known to exhibit a wide range of biological activities, which could involve various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on the specific substituents present on the phenyl and piperazine groups. For example, in one study, the synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR and LCMS .科学研究应用

Anti-Cancer Activity

Quinazoline derivatives, including 4-Phenyl-2-(piperazin-1-yl)quinazoline, have been found to exhibit significant anti-cancer properties . They have been used in the development of novel classes of antibacterial agents due to the emergence of drug-resistant bacterial strains .

Anti-Inflammatory Properties

These compounds have also shown anti-inflammatory activities . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation.

Antibacterial Properties

Quinazoline derivatives have demonstrated antibacterial properties . This has led to their use in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Analgesic Effects

These compounds have been found to have analgesic (pain-relieving) effects . This could potentially lead to the development of new pain management medications.

Anti-Viral Properties

Quinazoline derivatives have shown anti-viral properties . This suggests potential applications in the treatment of various viral infections.

Anti-Oxidant Activity

These compounds have demonstrated anti-oxidant activity . This could have potential applications in the prevention and treatment of diseases caused by oxidative stress.

Anti-Malarial Properties

Quinazoline derivatives have shown anti-malarial properties . This suggests potential applications in the treatment of malaria.

Anti-Hypertensive Effects

These compounds have been found to have anti-hypertensive effects . This could potentially lead to the development of new medications for the management of high blood pressure.

作用机制

Target of Action

4-Phenyl-2-(piperazin-1-yl)quinazoline, also known as PPQ, is a chemical compound that has shown potential in various scientific and industrial applications. The primary targets of PPQ are the Werner (WRN) helicases . These are enzymes that play a crucial role in DNA replication and repair, and their inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

PPQ interacts with its targets, the WRN helicases, by binding to their active sites and inhibiting their function . This interaction disrupts the normal process of DNA replication and repair, leading to genomic instability . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of WRN helicases by PPQ affects several biochemical pathways related to DNA replication and repair . These include the base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) pathways . Disruption of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .

Result of Action

The result of PPQ’s action is the inhibition of WRN helicases, leading to genomic instability and the promotion of tumor cell growth . Some derivatives of PPQ have shown excellent inhibitory activity against different cancer cell lines . For example, compounds 6a, 8i, and 13a exhibited better antiproliferative activity against K562 cells than did paclitaxel, doxorubicin, and NSC 617145 .

安全和危害

The safety and hazards associated with “4-Phenyl-2-(piperazin-1-yl)quinazoline” would depend on its specific biological activity and the nature of its interaction with biological systems. For example, some compounds with a piperazine moiety are known to be harmful if swallowed, in contact with skin, or if inhaled .

属性

IUPAC Name |

4-phenyl-2-piperazin-1-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOIDTTXZUMBPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-(piperazin-1-yl)quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377749.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2377755.png)

![3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377756.png)

![Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2377761.png)